bisSP1
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Overview
Description
bisSP1: is a compound primarily used as a linker in antibody-drug conjugates (ADCs). It is a click chemistry reagent containing an azide group, which allows it to undergo copper-catalyzed azide-alkyne cycloaddition reactions with molecules containing alkyne groups. Additionally, it can participate in strain-promoted alkyne-azide cycloaddition reactions with molecules containing dibenzocyclooctyne or bicyclononyne groups .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of bisSP1 involves the incorporation of an azide group into the molecule. This can be achieved through various synthetic routes, including the use of azide-containing precursors and subsequent functionalization. The reaction conditions typically involve the use of copper catalysts for azide-alkyne cycloaddition reactions, which are carried out under mild conditions to ensure high yield and purity .
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure consistency and quality. The process includes the preparation of azide-containing intermediates, followed by their functionalization to produce the final product. The use of automated synthesis and purification techniques ensures high throughput and reproducibility .
Chemical Reactions Analysis
Types of Reactions:
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): bisSP1 undergoes CuAAC reactions with molecules containing alkyne groups, forming stable triazole linkages.
Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC): this compound can also participate in SPAAC reactions with molecules containing dibenzocyclooctyne or bicyclononyne groups, forming triazole linkages without the need for a copper catalyst.
Common Reagents and Conditions:
SPAAC: Dibenzocyclooctyne or bicyclononyne-containing molecules, typically under ambient conditions.
Major Products: The major products of these reactions are triazole-linked conjugates, which are stable and can be used in various applications, including the development of ADCs .
Scientific Research Applications
Chemistry:
Click Chemistry: bisSP1 is widely used in click chemistry for the synthesis of complex molecules and bioconjugates.
Biology:
Bioconjugation: this compound is used to link biomolecules, such as proteins and nucleic acids, to various probes and tags for imaging and diagnostic purposes.
Medicine:
Antibody-Drug Conjugates: this compound is a key component in the development of ADCs, which are used for targeted cancer therapy.
Industry:
Mechanism of Action
Mechanism: The mechanism of action of bisSP1 involves its ability to undergo click chemistry reactions, forming stable triazole linkages. This property allows it to act as a linker in ADCs, facilitating the conjugation of antibodies to cytotoxic drugs .
Molecular Targets and Pathways: In the context of ADCs, this compound targets specific cancer cells by linking antibodies to cytotoxic drugs. The antibodies bind to antigens on the surface of cancer cells, delivering the cytotoxic drugs directly to the target cells, thereby minimizing off-target effects and enhancing therapeutic efficacy .
Comparison with Similar Compounds
bis-phosphine mono-oxide: Used in palladium-catalyzed reactions.
bis-spiropyran: Used in photochromic applications.
Uniqueness: bisSP1 is unique due to its dual functionality in click chemistry, allowing it to participate in both CuAAC and SPAAC reactions. This versatility makes it a valuable tool in the synthesis of complex bioconjugates and the development of ADCs .
Properties
IUPAC Name |
(2S)-6-amino-2-(3-azidopropanoylamino)-N-(3-azidopropyl)hexanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H23N9O2/c13-6-2-1-4-10(19-11(22)5-9-18-21-15)12(23)16-7-3-8-17-20-14/h10H,1-9,13H2,(H,16,23)(H,19,22)/t10-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LRQNLHXWGRMZJY-JTQLQIEISA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCN)CC(C(=O)NCCCN=[N+]=[N-])NC(=O)CCN=[N+]=[N-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(CCN)C[C@@H](C(=O)NCCCN=[N+]=[N-])NC(=O)CCN=[N+]=[N-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H23N9O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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